Basic Green 5
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Overview
Description
Mechanism of Action
Target of Action
As a biological material or organic compound, it is used in life science research
Mode of Action
It is known to be used in life science research
Pharmacokinetics
Pharmacokinetics is a crucial aspect of understanding a compound’s action as it outlines how the compound is absorbed, distributed, metabolized, and excreted in the body . These properties significantly impact the bioavailability of the compound, which in turn influences its efficacy and potential side effects.
Result of Action
It’s known that the compound is used in life science research , suggesting that it may have some influence at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
Basic Green 5 is synthesized through a multi-step process. Initially, the precursor compound, Methylene Blue, is treated with hydrochloric acid and sodium nitrite. This is followed by treatment with nitric acid and zinc chloride to precipitate the double salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions under controlled conditions. The process typically includes the use of high-purity reagents and precise temperature and pH control to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Basic Green 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidation states of the compound, while reduction can produce various reduced forms .
Scientific Research Applications
Basic Green 5 has a wide range of scientific research applications, including:
Chemistry: Used as a marker for protein-dye interactions and in various analytical methods.
Biology: Employed in staining techniques for nucleic acids, such as DNA and RNA, in histological sections.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Methyl Green zinc chloride double salt: Similar in structure and used for similar staining applications.
Ethyl Green zinc chloride double salt: Another related compound with comparable properties.
Uniqueness
Basic Green 5 is unique due to its specific binding affinity for nucleic acids and proteins, making it particularly useful in biological and analytical applications. Its distinct chemical structure and properties also contribute to its effectiveness as a staining agent and antimicrobial compound.
Properties
IUPAC Name |
dichlorozinc;[7-(dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;dichloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H17N4O2S.4ClH.Zn/c2*1-18(2)10-5-6-11-14(9-10)23-16-12(17-11)7-8-13(19(3)4)15(16)20(21)22;;;;;/h2*5-9H,1-4H3;4*1H;/q2*+1;;;;;+2/p-4 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFKRQWRLSADBE-UHFFFAOYSA-J |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C(=C3S2)[N+](=O)[O-].CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C(=C3S2)[N+](=O)[O-].[Cl-].[Cl-].Cl[Zn]Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34Cl4N8O4S2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
866.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.